molecular formula C18H24N2O3 B7469167 4-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid

4-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid

Cat. No.: B7469167
M. Wt: 316.4 g/mol
InChI Key: YRAHALUGDMPRME-UHFFFAOYSA-N
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Description

4-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexylpiperazine moiety attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid typically involves the reaction of 4-cyclohexylpiperazine with a benzoic acid derivative. One common method is the acylation of 4-cyclohexylpiperazine with 4-carboxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid moiety would yield benzoate salts, while reduction of the carbonyl group would produce alcohol derivatives.

Scientific Research Applications

4-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of receptor-ligand interactions due to its piperazine moiety.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid depends on its specific application. In medicinal chemistry, the piperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. The benzoic acid core can also play a role in binding to specific proteins or enzymes, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazine-1-carbonyl)benzoic acid
  • 4-(4-Phenylpiperazine-1-carbonyl)benzoic acid
  • 4-(4-Benzylpiperazine-1-carbonyl)benzoic acid

Uniqueness

4-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications where other piperazine derivatives may not be as effective.

Properties

IUPAC Name

4-(4-cyclohexylpiperazine-1-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-17(14-6-8-15(9-7-14)18(22)23)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h6-9,16H,1-5,10-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAHALUGDMPRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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